![molecular formula C13H8ClF3N4 B2910170 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 1092346-62-7](/img/structure/B2910170.png)
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine is a synthetic organic molecule known for its unique structure and diverse reactivity. It features a pyrazolo[1,5-a]pyrimidine core, substituted at specific positions with a pyridinyl group, a chlorine atom, and a trifluoromethyl group. This arrangement endows the compound with distinct physical and chemical properties, making it an interesting subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Synthesis: The compound can be synthesized via a multi-step process starting with commercially available reagents. A common route involves the condensation of 3-chloro-5-(trifluoromethyl)pyridine with appropriate intermediates under controlled conditions.
Cyclization Reaction: A key step involves cyclization to form the pyrazolo[1,5-a]pyrimidine core. This is typically achieved using strong bases or acid catalysts, facilitating the formation of the heterocyclic ring.
Industrial Production Methods
Industrial production often involves optimization of the lab-scale synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Scale-up processes might include continuous flow reactors to enhance reaction efficiency and product isolation techniques such as crystallization and chromatographic separation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the pyridinyl ring, using reagents like potassium permanganate or chromium trioxide, leading to various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify functional groups, employing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorine-substituted position, using nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Chromium trioxide, Acetic acid as solvent.
Reduction: Lithium aluminum hydride, Hydrogen gas, Palladium on carbon catalyst.
Substitution: Alkoxides, Amines, Anhydrous conditions, Aprotic solvents.
Major Products Formed
Oxidized derivatives: with functional groups such as ketones or carboxylic acids.
Reduced derivatives: like alcohols or amines.
Substituted products: with new groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, the compound serves as a building block for synthesizing novel molecules with potential pharmaceutical applications. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound's biological activity is being explored, with studies indicating its potential as an inhibitor of specific enzymes or receptors. This makes it a candidate for drug development, particularly in areas like anti-inflammatory or anticancer research.
Industry
In the industry, the compound is used in the development of agrochemicals, where its derivatives exhibit herbicidal or pesticidal properties. Its stability and reactivity also make it suitable for use in material science, including polymer and nanomaterial fabrication.
Mecanismo De Acción
Molecular Targets and Pathways
The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. Specific pathways involved depend on the biological context, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparación Con Compuestos Similares
Highlighting Uniqueness
Compared to similar compounds, 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine stands out due to its trifluoromethyl group, which imparts unique electronic properties affecting its reactivity and biological activity.
List of Similar Compounds
7-[3-Bromo-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine
7-[3-Methyl-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine
7-[3-Chloro-5-methyl-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine
In sum, this compound showcases a balance of structural complexity and functionality, offering a wide range of applications and interesting chemical behavior. Got any experiments or applications in mind for it?
Propiedades
IUPAC Name |
7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N4/c1-7-4-11-18-3-2-10(21(11)20-7)12-9(14)5-8(6-19-12)13(15,16)17/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMBTFOODWQRNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B2910087.png)
![N-(4-iodophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2910089.png)
![1-(3-chloro-4-methylphenyl)-N-(4-(4-chlorophenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2910090.png)
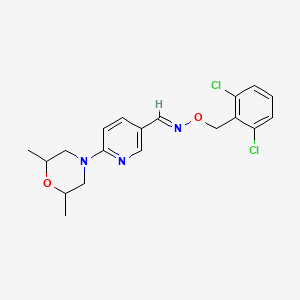
![7-(4-isobutyrylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2910092.png)
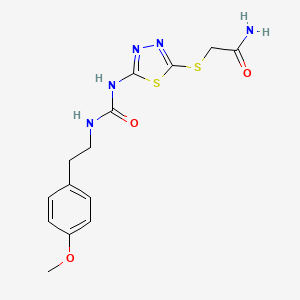
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2910094.png)
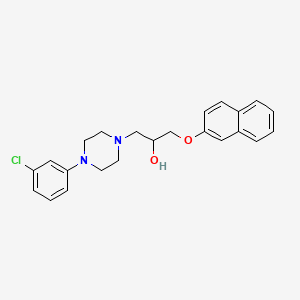
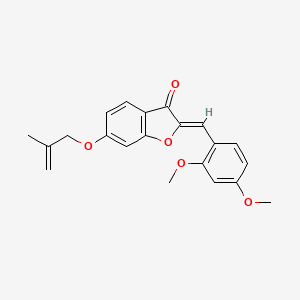
![N-[(2-Isopropylpyrimidin-4-yl)methyl]ethanaminedihydrochloride](/img/new.no-structure.jpg)
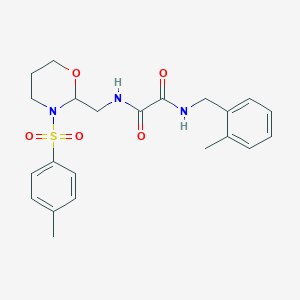
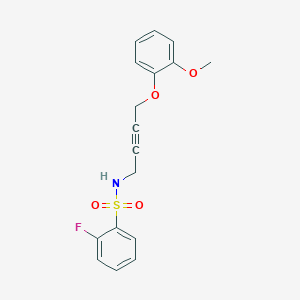
![8-(3,5-Difluorobenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2910106.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4-propan-2-ylthiadiazole-5-carboxamide;hydrochloride](/img/structure/B2910109.png)
